2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester
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Overview
Description
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester linked to a bromophenyl group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a benzoic acid derivative reacts with a bromophenyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate has several scientific research applications:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-bromophenyl)propanoate: Similar in structure but lacks the benzoate ester group.
Methyl 2-(3-phenyl-3-oxopropyl)benzoate: Similar but without the bromine atom on the phenyl ring.
Uniqueness
Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate is unique due to the presence of both the bromophenyl and benzoate ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-21-17(20)15-8-3-2-5-12(15)9-10-16(19)13-6-4-7-14(18)11-13/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHWDOYEOWZIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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